Cas no 380569-09-5 ((2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one)

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- (E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- F1056-0455
- 380569-09-5
- (E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- SR-01000908227
- SR-01000908227-1
- AB00795287-01
- Z57237871
- AKOS001434683
-
- Inchi: 1S/C23H17NO3/c1-26-18-13-11-16(12-14-18)15-19(22(25)17-7-3-2-4-8-17)23-24-20-9-5-6-10-21(20)27-23/h2-15H,1H3/b19-15-
- InChI Key: GRBGFFFWRSHOIE-CYVLTUHYSA-N
- SMILES: O1C2C=CC=CC=2N=C1/C(/C(C1C=CC=CC=1)=O)=C\C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 355.12084340g/mol
- Monoisotopic Mass: 355.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 52.3Ų
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1056-0455-2mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
380569-09-5 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F1056-0455-5μmol |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
380569-09-5 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F1056-0455-5mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
380569-09-5 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
Life Chemicals | F1056-0455-3mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
380569-09-5 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F1056-0455-2μmol |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
380569-09-5 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F1056-0455-1mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
380569-09-5 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F1056-0455-4mg |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
380569-09-5 | 90%+ | 4mg |
$66.0 | 2023-08-13 |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one Related Literature
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
Additional information on (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
Recent Advances in the Study of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (CAS: 380569-09-5)
In recent years, the compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (CAS: 380569-09-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzoxazole and chalcone moieties, has demonstrated promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The growing body of literature on this compound underscores its potential as a lead candidate for drug development.
A recent study published in the Journal of Medicinal Chemistry explored the molecular mechanisms underlying the anticancer activity of 380569-09-5. The researchers employed a combination of in vitro and in silico approaches to elucidate its interaction with key cellular targets, such as tubulin and topoisomerase II. Their findings revealed that the compound exhibits potent inhibitory effects on cancer cell proliferation by disrupting microtubule dynamics and inducing apoptosis. These results provide a strong rationale for further preclinical evaluation of this molecule as a potential chemotherapeutic agent.
Another significant development involves the optimization of the synthetic route for 380569-09-5. A team of researchers from the University of Cambridge reported a novel, high-yield synthesis method that improves the scalability and cost-effectiveness of producing this compound. Their approach utilizes a one-pot condensation reaction, which significantly reduces the number of purification steps and enhances overall efficiency. This advancement is expected to facilitate large-scale production and accelerate further pharmacological studies.
In addition to its anticancer properties, recent investigations have highlighted the anti-inflammatory potential of 380569-09-5. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. The researchers attributed this activity to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential utility in treating chronic inflammatory diseases.
Despite these promising findings, challenges remain in the development of 380569-09-5 as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate the compound's potential into clinical applications.
In conclusion, the recent research on (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (CAS: 380569-09-5) underscores its multifaceted biological activities and therapeutic potential. Continued exploration of its mechanisms of action, coupled with advancements in synthetic methodologies, will be critical in unlocking its full potential as a drug candidate. The compound represents a compelling example of how interdisciplinary research can bridge the gap between chemical discovery and medical innovation.
380569-09-5 ((2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) Related Products
- 1804444-21-0(Methyl 2,4-dichloro-3-(difluoromethyl)pyridine-6-carboxylate)
- 1421499-56-0(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(3-methoxyphenyl)acetamide)
- 2138000-40-3(5-(4-methanesulfonyl-1H-pyrazol-1-yl)pentan-1-amine)
- 13047-04-6(4-Aminocatechol)
- 2171891-37-3(5-(chloromethyl)-1-(2,5-dimethylphenyl)-1H-pyrazole)
- 144042-81-9(7-Methyl-5,6,7,8-tetrahydroimidazo1,2-apyridine)
- 2228743-90-4(4-(but-3-yn-2-yl)-2,5-dimethoxypyridine)
- 1781898-40-5(1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride)
- 1240579-42-3(1-Heptyl-4-nitro-1H-pyrazole)
- 2248299-82-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-3-(4-methylphenyl)propanoate)




